Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)-
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Overview
Description
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- is an organic compound with the molecular formula C12H7ClFNO. It is a member of the aryl-phenylketones class, characterized by a ketone group substituted by one aryl group and one phenyl group . This compound is notable for its unique combination of a pyridine ring and a fluorophenyl group, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- involves several steps. One common method includes the reaction of 2-chloro-3-pyridinecarboxaldehyde with 3-fluorobenzene in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux with a solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- can be compared with other similar compounds such as:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar in structure but with an iodine atom instead of a chlorine atom.
(4-fluorophenyl)(pyridin-4-yl)methanone: Similar but with different positioning of the pyridine and fluorophenyl groups.
Properties
CAS No. |
654059-02-6 |
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Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-12-10(5-2-6-15-12)11(16)8-3-1-4-9(14)7-8/h1-7H |
InChI Key |
FYQFJTFVSFCZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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